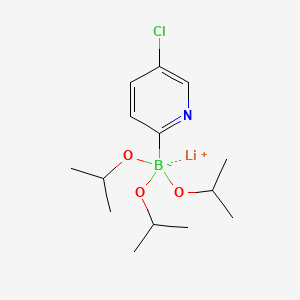

Lithium triisopropyl 2-(5-chloropyridyl)borate

Beschreibung

Eigenschaften

IUPAC Name |

lithium;(5-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-8-7-13(16)9-17-14;/h7-12H,1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVRPQXMSHHGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)Cl)(OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BClLiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682079 | |

| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256364-35-8 | |

| Record name | Lithium (5-chloropyridin-2-yl)tris(propan-2-olato)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lithium triisopropyl 2-(5-chloropyridyl)borate synthesis and characterization

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Lithium Triisopropyl 2-(5-chloropyridyl)borate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of lithium triisopropyl 2-(5-chloropyridyl)borate. We will delve into the rationale behind its synthesis, detailed characterization methodologies, and its application as a robust nucleophile in modern organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction: Overcoming the Challenges of 2-Pyridyl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] Organoboron compounds are key partners in this reaction; however, heteroaromatic boron reagents, especially 2-pyridyl boronic acids, are notoriously unstable.[3] They are highly susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, which significantly reduces coupling efficiency and complicates handling and storage.[4][5]

To circumvent these stability issues, protected or masked forms of boronic acids have been developed.[4][6] Among these, lithium triisopropyl borates (LTBs) have emerged as exceptionally stable and versatile alternatives.[4][5][7][8] These ate-complexes are not only resistant to protodeboronation but can also be conveniently stored at room temperature on the benchtop.[4][5][8][9] This guide focuses specifically on lithium triisopropyl 2-(5-chloropyridyl)borate, a valuable building block for introducing the 5-chloropyridyl moiety, a common structural motif in medicinal chemistry.

Synthesis of Lithium Triisopropyl 2-(5-chloropyridyl)borate

The synthesis of lithium triisopropyl 2-(5-chloropyridyl)borate is achieved through a one-pot procedure involving a lithium-halogen exchange followed by trapping of the resulting organolithium species with an electrophilic borate ester.[4][10]

Principle and Rationale

The core of the synthesis relies on the generation of a highly reactive 2-lithiated pyridine intermediate from a corresponding halopyridine. The choice of starting material is critical; 2-bromo-5-chloropyridine is typically used. The bromine at the 2-position is preferentially exchanged with lithium over the chlorine at the 5-position when using an alkyllithium reagent like n-butyllithium at low temperatures. This selectivity is crucial for the desired outcome.

The generated organolithium species is a potent nucleophile and base, making it unstable at ambient temperatures. Therefore, it is generated at -78 °C and immediately trapped in situ with triisopropyl borate. The electrophilic boron atom is readily attacked by the carbanionic carbon of the lithiated pyridine. This forms the tetracoordinate borate "ate" complex, which is significantly more stable than the organolithium precursor. The isopropyl groups provide steric hindrance that contributes to the stability of the final product.

Experimental Protocol

Disclaimer: This protocol involves highly reactive and pyrophoric reagents (n-butyllithium) and requires strict anhydrous and inert atmosphere techniques. It should only be performed by trained chemists in a suitable laboratory setting.

Materials:

-

2-Bromo-5-chloropyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi), typically 2.5 M in hexanes

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Oven-dried glassware

Procedure:

-

Setup: Assemble a three-necked, round-bottomed flask (oven-dried and cooled under an inert atmosphere) equipped with a magnetic stir bar, a temperature probe, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Charging: To the flask, add anhydrous toluene (e.g., 4 parts) and anhydrous THF (e.g., 1 part). Add 2-bromo-5-chloropyridine (1.0 equiv) and triisopropyl borate (1.1-1.2 equiv).[11]

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Lithiation and Borylation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. The choice to add n-BuLi to a mixture of the halide and borate is a strategic one; the rate of lithium-halogen exchange is much faster than the reaction between n-BuLi and the borate ester, allowing the in situ generation and immediate trapping of the highly reactive 2-lithiopyridine intermediate.[11]

-

Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for approximately 1 hour, then gradually warm to room temperature and stir for 8-12 hours.[4]

-

Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting solid is the crude lithium triisopropyl 2-(5-chloropyridyl)borate. For many applications, this material can be used without further purification after being dried under high vacuum.[4]

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of lithium triisopropyl 2-(5-chloropyridyl)borate.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized borate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the triisopropyl groups. The proton at C6 (adjacent to nitrogen) will be the most downfield, followed by the proton at C4, and finally the proton at C3. The isopropyl groups will show a characteristic septet for the CH proton and a doublet for the methyl (CH₃) protons.

-

¹³C NMR: The carbon signals for the pyridine ring will appear in the aromatic region. The carbon attached to boron (C2) may be difficult to observe due to quadrupolar relaxation. The isopropyl carbons will appear in the aliphatic region.

-

¹¹B and ⁷Li NMR: These heteronuclear NMR techniques can provide further confirmation. ¹¹B NMR would show a broad signal characteristic of a tetracoordinate boron atom. ⁷Li NMR can be used to study the environment of the lithium cation.[13]

Table 1: Predicted NMR Data (in CD₃OD)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.3 | d | Pyridyl H-6 |

| ~7.6 | dd | Pyridyl H-4 | |

| ~7.5 | d | Pyridyl H-3 | |

| ~3.9 | sept | -OCH(CH₃)₂ | |

| ~1.15 | d | -OCH(CH₃)₂ | |

| ¹³C | ~160-165 | s | Pyridyl C-2 (C-B) |

| ~148-150 | s | Pyridyl C-6 | |

| ~135-138 | s | Pyridyl C-4 | |

| ~128-132 | s | Pyridyl C-5 (C-Cl) | |

| ~122-125 | s | Pyridyl C-3 | |

| ~65 | s | -C H(CH₃)₂ | |

| ~25 | s | -CH(C H₃)₂ |

Note: These are estimated values based on similar structures and may vary.[12]

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Key absorbances would include C-H stretching (aliphatic and aromatic), C=N and C=C stretching from the pyridine ring, a strong B-O stretching band, and a C-Cl stretching band.

-

Mass Spectrometry (MS): While analysis of the intact salt can be challenging, techniques like ESI-MS may show ions corresponding to the borate anion or clusters.

-

Melting Point: Like many salts, it is expected to be a high-melting solid, likely decomposing at high temperatures (>250 °C).[12]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of lithium triisopropyl 2-(5-chloropyridyl)borate is as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4][8]

Advantages and Rationale

As previously mentioned, the key advantage of using the lithium triisopropyl borate salt is its exceptional stability compared to the corresponding boronic acid.[4][5] This stability translates to:

-

Ease of Handling: Can be weighed in air and stored for extended periods.[4]

-

Higher Yields: Minimizes product loss due to protodeboronation, a common side reaction with 2-pyridyl boronic acids.[3]

-

Broad Scope: Enables the coupling of sensitive heterocyclic substrates that would otherwise be challenging.[4]

In the catalytic cycle, the borate complex serves as a reservoir for the active nucleophilic species that participates in the transmetalation step with the palladium(II) center.

General Experimental Protocol for Cross-Coupling

Materials:

-

Lithium triisopropyl 2-(5-chloropyridyl)borate (1.5 equiv)

-

Aryl or heteroaryl halide (e.g., Ar-Br) (1.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)

-

Base (e.g., K₃PO₄, aq. solution)

-

Solvent (e.g., THF, Dioxane)

Procedure:

-

Setup: In a reaction vial or flask, combine the aryl halide, lithium triisopropyl 2-(5-chloropyridyl)borate, palladium precatalyst, and ligand.

-

Inerting: Seal the vessel and purge with an inert gas (argon or nitrogen).

-

Solvent and Base Addition: Add the organic solvent followed by the aqueous base solution.

-

Heating: Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours) at a specified temperature (e.g., 40-100 °C).

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Lithium triisopropyl 2-(5-chloropyridyl)borate is a highly valuable and practical synthetic intermediate. Its synthesis via a straightforward one-pot lithiation-borylation sequence yields a product with remarkable stability, overcoming the significant limitations of its corresponding boronic acid. This stability, combined with its effective reactivity as a nucleophile in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal and materials chemists seeking to construct complex molecules containing the 2-(5-chloropyridyl) scaffold. The methodologies and insights presented in this guide provide a solid foundation for the successful synthesis, characterization, and application of this versatile organoboron reagent.

References

-

Zhu, L., & Wang, J. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

-

Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett. [Link]

-

Zhao, Y., et al. (2021). N-Coordinated Organoboron in Polymer Synthesis and Material Science. ACS Publications. [Link]

-

Hu, J., et al. (2023). Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond. Nature Communications. [Link]

-

Isley, N. A., et al. (2014). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. eScholarship, University of California. [Link]

-

Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki- Miyaura Coupling of 2-Pyridyl Nucleophilies - Supporting Information. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Organoboron chemistry. [Link]

-

Das, A., & Chitreddy, V. R. (2023). Reactivity and nucleophilicity enhancement of organoboron compounds. ResearchGate. [Link]

-

Kudo, N., & Pere, M. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. [Link]

-

Pelter, A. (1981). Organoborates in organic synthesis: The use of alkenyl-, alkynyl-, and cyano-borates as synthetic intermediates. ResearchGate. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions. Figshare. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

- CN101993437A - Synthesis method of 2-amino-5-pyrimidine pinacol borate.

-

Yamamoto, Y. (2011). Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides. ResearchGate. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. PubMed. [Link]

-

Roesky, P. W., et al. (2016). VT 1 H NMR spectra (500 MHz) of LiY(NiPr 2 ) 4 (THF) (1b, left) and... ResearchGate. [Link]

-

Li, W., et al. (2004). 3-pyridylboronic acid. Organic Syntheses. [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - Organic Letters. Figshare. [Link]

-

Gvilava, V., et al. (2020). 7 Li NMR spectra of [P 4,4,4,8 ][BScB] IL based hybrid electrolytes at... ResearchGate. [Link]

Sources

- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions [morressier.com]

- 8. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 10. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of Lithium (5-chloropyridin-2-yl)triisopropoxyborate

Authored by a Senior Application Scientist

Introduction

Lithium (5-chloropyridin-2-yl)triisopropoxyborate is a member of the versatile family of organoborate reagents that have become indispensable in modern organic synthesis. Specifically, such compounds are shelf-stable, easy to handle, and serve as efficient nucleophilic partners in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3][4][5][6] The precise molecular structure of these reagents is paramount as it dictates their reactivity, stability, and ultimately, their performance in complex chemical transformations. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of lithium (5-chloropyridin-2-yl)triisopropoxyborate, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Proposed Structure and Analytical Strategy

The anticipated structure of the target compound is a lithium salt of the (5-chloropyridin-2-yl)triisopropoxyborate anion. The core analytical challenge is to confirm not only the covalent framework of the anion but also the ionic nature of the compound and the coordination environment of the boron atom.

A multi-pronged analytical approach is essential for unambiguous structure determination. This guide will detail a logical workflow, beginning with mass spectrometry to ascertain the molecular mass and fragmentation, followed by a suite of nuclear magnetic resonance (NMR) techniques to map the molecular connectivity, and culminating with single-crystal X-ray diffraction for a definitive three-dimensional structure in the solid state.

Caption: A logical workflow for the comprehensive structure elucidation of the target compound.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry (MS) is the first-line technique to confirm the molecular weight of the borate anion and provide initial structural clues through fragmentation analysis.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg) in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Given the anionic nature of the borate complex, the analysis is primarily conducted in negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Expertise & Causality: Why ESI-MS?

ESI is the ionization method of choice for this compound due to its ionic and non-volatile nature. It is a soft ionization technique that typically allows for the observation of the intact molecular ion, which is crucial for confirming the molecular weight. The high reactivity of organolithium compounds makes other techniques that require heating less suitable.[1]

Expected Data and Interpretation

The primary ion expected in the negative mode ESI-MS spectrum would be the (5-chloropyridin-2-yl)triisopropoxyborate anion. The isotopic pattern of this ion will be characteristic due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and boron (¹⁰B and ¹¹B in an approximate 1:4 ratio).[7]

| Ion | Calculated m/z (for ¹¹B, ³⁵Cl) | Expected Observation |

| [M-Li]⁻ | 298.15 | The base peak corresponding to the intact (5-chloropyridin-2-yl)triisopropoxyborate anion. |

| [M-Li-C₃H₇O]⁻ | 239.09 | Fragmentation corresponding to the loss of an isopropoxy group. |

| [M-Li-C₃H₆]⁻ | 256.12 | Loss of propene from an isopropoxy group. |

Table 1: Predicted m/z values for key ions in the negative mode ESI-MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of the molecule in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for a complete assignment.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the ionic compound without reacting with it.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

¹¹B NMR: Proton-decoupled boron experiment, with an external reference standard (e.g., BF₃·OEt₂).

-

¹H and ¹³C NMR: The Carbon Skeleton

The ¹H and ¹³C NMR spectra will confirm the presence of the 5-chloropyridin-2-yl and triisopropoxy moieties. The chemical shifts, multiplicities (for ¹H), and integrations (for ¹H) provide a detailed map of the proton and carbon environments.

| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Features |

| Pyridyl-H3 | ~7.8 (d) | ~125 | Doublet, coupled to H4. |

| Pyridyl-H4 | ~7.9 (dd) | ~140 | Doublet of doublets, coupled to H3 and H6. |

| Pyridyl-H6 | ~8.5 (d) | ~150 | Doublet, coupled to H4. Downfield shift due to proximity to nitrogen. |

| Isopropoxy-CH | ~4.0 (septet) | ~65 | Septet due to coupling with six methyl protons. |

| Isopropoxy-CH₃ | ~1.1 (d) | ~25 | Doublet due to coupling with the methine proton. Integration should correspond to 18 protons (3 x 2 x CH₃). |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and multiplicities.

¹¹B NMR: Probing the Boron Center

¹¹B NMR is crucial for confirming the coordination state of the boron atom. Boron-11 is a quadrupolar nucleus, but in symmetrical environments, it gives reasonably sharp signals.[8][9][10]

-

Trustworthiness through Self-Validation: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. A tetracoordinate borate species will exhibit a chemical shift in a distinct upfield region compared to a tricoordinate boronic acid or ester.[10]

-

Expected Chemical Shift: For tetracoordinate organylalkoxyborates, the ¹¹B chemical shift is typically observed between +12 and -8 ppm.[10] For lithium (5-chloropyridin-2-yl)triisopropoxyborate, a single, relatively sharp resonance is expected in this range, confirming the formation of the stable tetracoordinate borate anion. A shift around 30 ppm would have indicated a tricoordinate species, invalidating the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the molecular structure, single-crystal X-ray diffraction (XRD) provides unambiguous proof of the atomic connectivity, geometry, and packing in the solid state.[11][12][13][14]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., THF/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield a final model of the atomic positions.

Authoritative Grounding and Expected Results

The XRD analysis is expected to confirm:

-

The tetracoordinate nature of the boron atom, with one bond to the pyridyl carbon and three bonds to the isopropoxy oxygen atoms.

-

The precise bond lengths and angles of the entire borate anion.

-

The position of the lithium cation and its coordination environment. The lithium ion will likely be coordinated to the oxygen atoms of the isopropoxy groups and potentially to the nitrogen atom of the pyridine ring, possibly forming a polymeric structure in the solid state.[15][16]

Caption: A simplified representation of the core borate anion and its interaction with the lithium cation.

Conclusion: A Synthesis of Evidence

The structure elucidation of lithium (5-chloropyridin-2-yl)triisopropoxyborate is a process of accumulating and integrating evidence from multiple, orthogonal analytical techniques. Mass spectrometry confirms the molecular formula of the constituent anion. Multinuclear NMR spectroscopy provides a detailed map of the covalent framework and crucially, confirms the tetracoordinate nature of the boron center. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous determination of the three-dimensional structure in the solid state. This rigorous, self-validating workflow ensures the structural integrity of this valuable synthetic reagent, providing researchers with the confidence needed for its application in the synthesis of novel pharmaceuticals and advanced materials.

References

- Journal of the Chemical Society, Faraday Transactions. 11B NMR studies on complexation of borate with linear and crosslinked polysaccharides. Royal Society of Chemistry.

- Kroeker, S., & Stebbins, J. F. Three-Coordinated Boron-11 Chemical Shifts in Borates.

- Cragg, R. H., Lawson, G., & Todd, J. F. J. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions.

- San Diego State University Department of Chemistry. 11B NMR Chemical Shifts.

- ResearchGate. Mass spectrometric analysis for organic boron compounds.

- ResearchGate. 11B NMR investigation of the complexation behavior of borate with polysaccharides in aqueous solution.

- ResearchGate. 11B NMR Spectroscopic Observation of a Borate Ion-Diol Complex with a Seven-Membered Ring and Comparison of Stability Among Complexes with Different Ring Sizes.

- ACS Physical Chemistry Au. Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy.

- ACS Physical Chemistry Au. Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy.

- ACS Publications. Structural Elucidation of Lithium Borate Glasses Using XRD, FTIR, and EPR Spectroscopy.

- ResearchGate. High resolution X-ray diffraction recorded for (004) planes of Li 2 B 4 O 7 crystal.

- ResearchGate.

- Phys.org. Selective cross-coupling of reactive lithium compounds made possible.

- Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.

- Organic Syntheses. 3-pyridylboronic acid.

- Shapiro, I., et al. Mass Spectrometry in Boron Chemistry.

- Wiley Analytical Science.

- ResearchGate. ChemInform Abstract: Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts (LTBS): Synthesis, Isolation, and Use in Modified Suzuki-Miyaura Cross-Coupling Reactions.

- ResearchGate. Synthesis of Lithium 2-Pyridyltriolborate and its Cross-Coupling Reaction with Aryl Halides.

- Sigma-Aldrich. Lithium triisopropyl 2-(5-chloropyridyl)

- PubMed.

- ResearchGate. Synthesis and Structure of Alkaline Earth Bis{hydrido-tris(3,5-diisopropyl-pyrazol-1-yl)

- Molecules.

- European Journal of Chemistry.

- MDPI. Synthesis and Characterization of New Lithium and Boron Based Metal Organic Frameworks....

Sources

- 1. Selective cross-coupling of reactive lithium compounds made possible - Advanced Science News [advancedsciencenews.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cross-coupling reaction with lithium methyltriolborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-Coupling Reaction with Lithium Methyltriolborate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 11B NMR studies on complexation of borate with linear and crosslinked polysaccharides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. smrl.stanford.edu [smrl.stanford.edu]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and crystal structure determination of a new 1D polymer adduct of 1,2-di(pyridin-4-yl)ethane, based on B-N dative bonded eight-membered cyclo-1,3,3,5,7,7-hexaphenyl-1,5-dibora-3,7-disiloxane | European Journal of Chemistry [eurjchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to Boron-Based Reagents: Lithium Triisopropoxyborohydride and Lithium Triisopropyl Borates

This guide provides an in-depth exploration of two classes of powerful organoboron reagents that, while structurally related, serve distinct and critical functions in modern organic synthesis. We will delve into the historical development, mechanistic principles, and practical applications of lithium triisopropoxyborohydride as a selective reducing agent and lithium organo-triisopropyl borates as stable precursors for cross-coupling reactions.

Part 1: The Selective Reducing Agent - Lithium Triisopropoxyborohydride

Chapter 1: Discovery and Historical Context: The Legacy of Herbert C. Brown

The development of lithium triisopropoxyborohydride is rooted in the pioneering work of Nobel laureate Herbert C. Brown, who revolutionized synthetic organic chemistry through his extensive exploration of organoboranes.[1][2][3] Following the watershed discovery of sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) with his mentor H.I. Schlesinger during World War II, Brown dedicated a significant portion of his career to tailoring the reactivity of these hydride reagents.[2][4][5]

The core insight was that the reducing power and selectivity of the borohydride anion (BH₄⁻) could be systematically modified. Brown's group at Purdue University discovered that replacing the hydrogen atoms on boron with electron-withdrawing alkoxy groups (OR) decreased the reagent's reducing power.[5][6] Conversely, introducing bulky alkoxy groups, such as isopropoxy groups, created a sterically hindered hydride source. This steric bulk is the key to the reagent's most valuable characteristic: high diastereoselectivity in the reduction of cyclic ketones. While less reactive than LiAlH₄, these hindered reagents offer surgeons' precision where brute force is not needed.[7][8]

Chapter 2: Synthesis and Physicochemical Properties

Lithium triisopropoxyborohydride is typically prepared by the reaction of lithium hydride (LiH) with triisopropyl borate, B(Oi-Pr)₃. The reaction is generally performed in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

Key Properties:

-

Formula: LiBH(Oi-Pr)₃

-

Nature: A sterically hindered, selective hydride-donating reagent.

-

Solubility: Soluble in ethereal solvents like THF and diethyl ether.

-

Handling: Like other metal hydrides, it is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

The synthesis can be visualized as the addition of a hydride to the Lewis acidic boron center of the borate ester.

Caption: Synthesis of Lithium Triisopropoxyborohydride.

Chapter 3: Mechanism and High Diastereoselectivity

The primary application of lithium triisopropoxyborohydride is the diastereoselective reduction of ketones, particularly cyclic ketones, to their corresponding alcohols. The mechanism proceeds via the nucleophilic transfer of a hydride (H⁻) from the boron center to the electrophilic carbonyl carbon.[9][10]

Its synthetic value shines in the reduction of substituted cyclohexanones. Hydride attack can occur from two faces:

-

Axial Attack: The hydride approaches from the top or bottom face, parallel to the axis of the ring. This pathway is sterically hindered by the axial hydrogens at the C-3 and C-5 positions. This leads to the formation of an equatorial alcohol .

-

Equatorial Attack: The hydride approaches from the side, along the equator of the ring. This pathway is generally less sterically encumbered. This leads to the formation of an axial alcohol .

Small, unhindered hydride reagents like NaBH₄ often favor axial attack to avoid torsional strain in the transition state, yielding the thermodynamically more stable equatorial alcohol.[11] However, for bulky reagents like lithium triisopropoxyborohydride, the steric clash of an axial approach is prohibitive. The reagent is forced to attack from the less crowded equatorial face, resulting in the formation of the sterically less stable axial alcohol with high selectivity.[7]

Caption: Diastereoselective reduction pathways for cyclohexanones.

The practical outcome of this principle is summarized in the table below, comparing the reduction of a model substrate.

| Reagent | Hydride Source | Steric Bulk | % Axial Alcohol (from 4-tert-butylcyclohexanone) |

| Sodium Borohydride (NaBH₄) | NaBH₄ | Small | ~14% |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | Small-Medium | ~10% |

| Lithium Triisopropoxyborohydride | LiBH(Oi-Pr)₃ | Large | >90% |

Chapter 4: Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone

This protocol describes a representative procedure for the highly diastereoselective reduction of a substituted cyclohexanone.

Self-Validation: The success of the protocol is validated by the product ratio, which should show a high preponderance of the axial alcohol (cis-4-tert-butylcyclohexanol), verifiable by ¹H NMR spectroscopy or GC analysis.

Methodology:

-

Setup: Under an inert atmosphere of nitrogen, add anhydrous THF (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a 1.0 M solution of lithium triisopropoxyborohydride in THF (12 mmol, 1.2 equivalents) to the cooled solvent.

-

Substrate Addition: In a separate flask, dissolve 4-tert-butylcyclohexanone (1.54 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred hydride solution over 20 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding 1 M HCl (20 mL) dropwise at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure alcohol.

Part 2: The Suzuki Coupling Precursor - Lithium Organo-Triisopropyl Borates

Chapter 5: A Modern Application in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C-C bond formation, particularly in pharmaceutical and materials science.[12] A key challenge, however, is the instability of many organoboronic acids (R-B(OH)₂), especially those derived from electron-rich or sensitive heterocycles, which are prone to decomposition via protodeboronation.[13]

To circumvent this, chemists have developed "masked" boronate equivalents. Lithium organo-triisopropyl borates (Li[R-B(Oi-Pr)₃]) have emerged as exceptionally useful intermediates.[12][13][14] They are often stable, crystalline solids that can be isolated, stored on the benchtop, and used directly in coupling reactions.[13] This strategy provides a robust solution for coupling otherwise inaccessible fragments.

Chapter 6: Synthesis and Handling

These borate salts are readily prepared in a one-pot procedure. The process typically involves the lithiation of an aryl or heteroaryl halide (or direct deprotonation of an acidic C-H bond) followed by trapping the resulting organolithium species with triisopropyl borate.[13][15]

Caption: One-pot workflow for Suzuki coupling via a borate intermediate.

The resulting lithium triisopropyl borate salt, which still contains lithium halide byproducts, can often be used directly in the subsequent coupling step without purification.[13]

Chapter 7: Experimental Protocol: One-Pot Lithiation-Borylation-Suzuki Coupling

This protocol outlines the synthesis of a biaryl compound using a furan-derived lithium triisopropyl borate, which is notoriously unstable as the corresponding boronic acid.

Self-Validation: The protocol is validated by the successful formation of the desired biaryl product, which can be confirmed by mass spectrometry and NMR, demonstrating the utility of the borate intermediate where the free boronic acid would likely fail.

Methodology:

-

Lithiation: To a flame-dried flask under nitrogen, add anhydrous THF (40 mL) and cool to -78 °C. Add 2-bromofuran (1.47 g, 10 mmol). Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) and stir for 30 minutes.

-

Borylation: Add triisopropyl borate (2.56 mL, 11 mmol) dropwise to the solution. After the addition, allow the reaction to slowly warm to room temperature and stir for 8 hours. The solvent can be removed under vacuum, and the resulting solid borate salt can be used directly.

-

Coupling Setup: To the flask containing the crude lithium 2-furyltriisopropyl borate, add 4-bromoanisole (1.87 g, 10 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and aqueous potassium phosphate (K₃PO₄, 15 mL of a 2 M solution).

-

Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. Monitor by TLC or GC-MS for product formation.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain 2-(4-methoxyphenyl)furan.

Conclusion

The term "lithium triisopropyl borate reagent" encompasses two distinct but valuable tools for the modern chemist. Rooted in the foundational studies of H.C. Brown, lithium triisopropoxyborohydride offers a solution for precise, sterically-controlled reductions. In a more contemporary context, lithium organo-triisopropyl borates provide a robust and practical answer to the challenge of handling unstable intermediates in powerful cross-coupling reactions. Understanding the history, mechanism, and application of both reagents allows researchers to harness the full versatility of organoboron chemistry.

References

-

National Academy of Sciences. Herbert Charles Brown. Available at: [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Available at: [Link]

-

Britannica. Herbert Charles Brown. Available at: [Link]

-

Unacademy. Notes on Herbert C. Brown: A Dissenting View. Available at: [Link]

- Wiggins, D. (1981). Stereochemistry and mechanism of ketone reductions by hydride reagents.

-

Wikipedia. Herbert C. Brown. Available at: [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC - NIH. Available at: [Link]

-

Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones. Available at: [Link]

-

Oakwood Chemical. Triisopropyl borate. Available at: [Link]

-

PubMed. (2012). High diastereoselectivity in borohydride reductions of coordinated imines. Dalton Transactions. Available at: [Link]

-

Brown, H. C. Nobel Lecture. Available at: [Link]

-

American Chemical Society. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. Available at: [Link]

-

Chemistry LibreTexts. (2019). 18.6: Enantioselective Carbonyl Reductions. Available at: [Link]

-

Krishnamurthy, S., & Brown, H. C. (1980). Selective Reductions. 27. Lithium Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent in Organic Synthesis. Exploration of the Reactions with Selected Organic Compounds Containing Representative Functional Groups. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Available at: [Link]

- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

Sources

- 1. nasonline.org [nasonline.org]

- 2. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Notes on Herbert C. Brown: A Dissenting View [unacademy.com]

- 5. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rushim.ru [rushim.ru]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Topic: A Comparative Stability Analysis of Lithium Triisopropyl 2-(5-chloropyridyl)borate versus Boronic Acids

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Organoboron compounds are indispensable tools in modern organic synthesis and medicinal chemistry, largely due to the prevalence of the Suzuki-Miyaura cross-coupling reaction.[1] While boronic acids are the most common class of organoboron reagents, many, particularly those based on heteroaromatic scaffolds, suffer from significant instability, primarily through pathways like protodeboronation and oxidation.[2][3] This instability complicates their storage, handling, and use in synthesis, leading to inconsistent yields and the need for significant reagent excess. This guide presents an in-depth analysis of lithium triisopropyl borates as exceptionally stable and practical surrogates for these problematic boronic acids, with a specific focus on lithium triisopropyl 2-(5-chloropyridyl)borate. We will explore the fundamental chemical properties and structural features that confer this stability, contrast the degradation pathways with those of boronic acids, provide quantitative comparisons, and detail validated experimental protocols for stability assessment and synthesis.

The Structural Basis of Stability: A Tale of Two Borons

The stability of an organoboron reagent is intrinsically linked to the electronic and steric environment of the boron atom. The fundamental differences between a boronic acid and a lithium triisopropyl borate dictate their divergent chemical behavior.

Boronic Acids: The Vulnerable Electrophile

A boronic acid possesses the general structure R-B(OH)₂.[4] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This empty orbital renders the boron atom Lewis acidic and highly susceptible to nucleophilic attack.[5] In aqueous or protic media, it exists in equilibrium with its anionic tetrahedral boronate form, R-B(OH)₃⁻.[4] This electronic vulnerability is the root cause of its primary degradation pathways.

Caption: Structure of Lithium Triisopropyl 2-(5-chloropyridyl)borate 'ate' complex.

Mechanisms of Decomposition: A Comparative Analysis

The structural differences outlined above directly translate into different vulnerabilities. Boronic acids are prone to several degradation pathways that are largely suppressed in lithium triisopropyl borates.

Boronic Acid Instability

-

Protodeboronation: This is arguably the most common and problematic degradation pathway, especially for heteroaryl and electron-deficient aryl boronic acids. [2]It involves the cleavage of the C–B bond by a proton source, such as water, which replaces the boronic acid moiety with a hydrogen atom. [6]The reaction is often accelerated by heat and basic conditions, which are standard in many cross-coupling protocols. [2]* Oxidation: The empty p-orbital of a boronic acid is susceptible to attack by oxidizing agents, including atmospheric oxygen. [5]The mechanism involves nucleophilic attack by an oxidant, followed by a 1,2-migration of the organic group from the boron to the oxygen atom. [5]Subsequent hydrolysis yields the corresponding alcohol or phenol and boric acid, representing a complete loss of the desired reagent. [5][7]* Trimerization: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. [4]While this is a reversible process, the formation of boroxines can affect the solubility, reactivity, and accurate weighing of the reagent.

Caption: Major degradation pathways for boronic acids.

Lithium Triisopropyl Borate Stability

Lithium triisopropyl borates are exceptionally resistant to these degradation pathways.

-

Resistance to Protodeboronation: Their stability is remarkable. The tetracoordinate, electronically saturated boron center lacks the electrophilic character necessary to initiate the protodeboronation cascade. [3]Studies have shown that while 2-furanyl boronic acid loses 90% of its activity after just 15 days of storage under air, the corresponding lithium triisopropyl borate shows comparable reactivity in cross-coupling reactions even after being stored for 4 months under the same conditions. [3]The bulky isopropyl groups provide an effective steric barrier, further protecting the C–B bond. [3][8]* In-Situ Slow Release Mechanism: The utility of these stable borates in catalysis stems from a "slow-release" principle. While robust during storage, they are presumed to hydrolyze under the aqueous, basic conditions of the Suzuki-Miyaura reaction to generate the corresponding boronic acid in situ. [3]This active species is then immediately consumed by the palladium catalyst. This process maintains a very low steady-state concentration of the unstable boronic acid, minimizing its opportunity to decompose via competing pathways.

Caption: The "slow-release" mechanism of lithium triisopropyl borates in catalysis.

Quantitative Stability Comparison

The difference in stability is not merely qualitative. Data from seminal studies by Buchwald and colleagues provide a stark quantitative contrast.

| Compound | Storage Conditions | Time Period | Outcome | Reference |

| 2-Furanyl Boronic Acid | Room Temperature, Air | 15 Days | 90% loss in activity | [3] |

| Lithium Triisopropyl 2-Furanylborate | Room Temperature, Air | 1 Month | Comparable yield in SMC reaction | [3] |

| Lithium Triisopropyl 2-Furanylborate | Room Temperature, Air | 4 Months | 87% yield in SMC reaction (vs. fresh) | [3] |

| Lithium Triisopropyl 2-Thienylborate | Room Temperature, Air | 4 Months | Comparable yield in SMC reaction | [3] |

SMC: Suzuki-Miyaura Coupling

Experimental Protocols for Synthesis and Stability Assessment

To ensure scientific integrity, protocols must be robust and self-validating. The choice of methodology and analytical techniques is critical for accurately assessing stability.

Protocol 1: One-Pot Synthesis of Lithium Triisopropyl 2-(5-chloropyridyl)borate

This procedure details the synthesis via a lithiation-borylation sequence, yielding the borate which can often be used without purification. [3][9] Objective: To synthesize the stable borate reagent from a commercially available precursor.

Methodology:

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 2,5-dichloropyridine (1.0 equiv).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is essential to control the reactivity of the organolithium intermediate and prevent undesired side reactions or decomposition.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equiv) dropwise, again maintaining a temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Product: The resulting solution contains the lithium triisopropyl 2-(5-chloropyridyl)borate. It can be directly used in subsequent reactions or quenched and worked up if isolation is required. For storage, the solvent can be removed under vacuum to yield the borate as a solid or waxy residue.

Protocol 2: Comparative Benchtop Stability Study

Objective: To quantitatively compare the degradation of an unstable boronic acid with its corresponding lithium triisopropyl borate over time.

Methodology:

-

Sample Preparation: Place 100 mg of freshly prepared 2-pyridylboronic acid and 100 mg of lithium triisopropyl 2-pyridinylborate into separate, labeled, uncapped vials. Place these vials inside a larger, loosely covered container (e.g., a beaker with a watch glass) on the lab bench to expose them to the ambient atmosphere.

-

Time Points: Designate analysis time points (e.g., T=0, T=7 days, T=15 days, T=30 days).

-

Analysis via Test Reaction: At each time point, accurately weigh a portion of each sample (~0.15 mmol) and use it in a standardized Suzuki-Miyaura coupling reaction with a robust coupling partner (e.g., 4-bromoanisole, 1.0 equiv), a standard catalyst system (e.g., 3 mol% Pd₂(dba)₃, 6 mol% SPhos), and base (e.g., K₃PO₄) in a suitable solvent (e.g., THF/H₂O).

-

Quantification: After a fixed reaction time (e.g., 2 hours), quench the reaction and analyze the crude mixture by ¹H NMR or GC-MS using an internal standard.

-

Data Analysis: Calculate the yield of the cross-coupled product for each reagent at each time point. Plot the yield versus time for both the boronic acid and the borate to visualize the rate of degradation/activity loss. Self-Validation: Using a standardized reaction provides a functional measure of stability. A decline in yield directly correlates with the decomposition of the active reagent.

Protocol 3: HPLC Method for Monitoring Protodeboronation

Objective: To develop an analytical method to separate the boronic acid/borate from its primary protodeboronated degradation product.

Methodology:

-

Instrumentation: A standard HPLC system with a PDA detector.

-

Column: Waters XTerra MS C18, 4.6 x 50 mm. Causality: This column chemistry is known for its lower silanol activity, which is critical for minimizing on-column, acid-catalyzed hydrolysis of the boronic ester or acid itself, ensuring the observed degradation is from the sample and not an analytical artifact. [10]* Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Modifier: No acid (e.g., formic or trifluoroacetic acid) should be used in the mobile phase, as it can accelerate hydrolysis. [10]* Gradient:

-

0-0.5 min: 20% B

-

0.5-5.5 min: Linear gradient from 20% to 80% B

-

5.5-7.0 min: Hold at 80% B

-

7.1-8.0 min: Return to 20% B

-

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 35 °C

-

Detection: 254 nm (or wavelength appropriate for the chromophore)

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Causality: Using a diluent that matches the initial mobile phase composition helps ensure good peak shape and prevents sample precipitation upon injection.

Conclusion and Broader Implications

The superior stability of lithium triisopropyl borates over their corresponding boronic acids is unequivocally established through an understanding of their fundamental structural differences, comparative degradation studies, and practical application. [3][9][8]By existing as electronically saturated, sterically hindered 'ate' complexes, they effectively shut down the primary decomposition pathways of protodeboronation and oxidation that plague many boronic acids. [3] Their function as "slow-release" progenitors of the active boronic acid in situ represents a highly effective strategy for employing otherwise intractable building blocks in synthesis. For researchers in drug development and process chemistry, this translates to:

-

Enhanced Reliability: More consistent and reproducible reaction outcomes.

-

Improved Shelf-Life: Reduced need for freshly prepared reagents and less waste of expensive or complex intermediates.

-

Expanded Chemical Space: Access to novel molecular architectures derived from previously "unstable" heteroaromatic building blocks.

While other stabilizing strategies such as the use of N-methyliminodiacetic acid (MIDA) boronates or trifluoroborates also exist, lithium triisopropyl borates offer a simple, often one-pot preparation and demonstrate exceptional robustness, making them a premier choice for overcoming the inherent instability of challenging boronic acids. [1][2]

References

-

Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PNAS URL: [Link]

-

Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Modulating Reactivity and Stability of Graphene Quantum Dots with Boron Dopants for Mercury Ion Interaction: A DFT Perspective Source: MDPI URL: [Link]

-

Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]

-

Title: Stability of Boronic Esters to Hydrolysis : A Comparative Study Source: Semantic Scholar URL: [Link]

-

Title: A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: PMC - NIH URL: [Link]

-

Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]

-

Title: Miyaura Borylation Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: DSpace@MIT URL: [Link]

-

Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]

-

Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: [Link]

-

Title: A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates Source: PubMed URL: [Link]

-

Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research - ACS Publications URL: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 9. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Nuances of a Modern Cross-Coupling Reagent: A Technical Guide to the Handling and Storage of Lithium triisopropyl 2-(5-chloropyridyl)borate

Introduction: A Stable Yet Sensitive Workhorse for Catalysis

Lithium triisopropyl 2-(5-chloropyridyl)borate has emerged as a valuable asset in the synthetic chemist's toolkit, particularly as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][2][3] These organoborate compounds offer a significant advantage over their corresponding boronic acids, demonstrating remarkable stability and a reduced propensity for protodeboronation, a common decomposition pathway for many heterocyclic boronic acids.[1][2][3][4] This enhanced stability simplifies handling and storage, making these reagents more user-friendly and reliable in complex synthetic sequences.[1][2][3] However, as with any reactive chemical species, a thorough understanding of its properties and the implementation of meticulous handling and storage protocols are paramount to ensuring experimental success and, most importantly, laboratory safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to confidently and safely incorporate Lithium triisopropyl 2-(5-chloropyridyl)borate into their research endeavors.

Chemical & Physical Properties: A Snapshot

A clear understanding of a reagent's physical and chemical properties is the foundation of safe and effective handling. Below is a summary of the key characteristics of Lithium triisopropyl 2-(5-chloropyridyl)borate and its constituents.

| Property | Value | Source(s) |

| Chemical Name | Lithium triisopropyl 2-(5-chloropyridyl)borate | [5] |

| Synonyms | lithium (5-chloropyridin-2-yl)triisopropoxyboranuide | [5] |

| CAS Number | 1256364-35-8 | [5] |

| Molecular Formula | C₁₄H₂₄BClLiNO₃ | |

| Molecular Weight | 307.55 g/mol | |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Storage Temperature | Refrigerated; -20°C recommended for long-term | [6][7] |

Hazard Identification and Personal Protective Equipment (PPE): A Proactive Approach to Safety

Lithium triisopropyl 2-(5-chloropyridyl)borate is classified as an irritant affecting the skin, eyes, and respiratory system.[5] The causality behind these hazards lies in its potential to hydrolyze upon contact with moisture, releasing isopropanol and the corresponding boronic acid, which can be irritating to tissues. Furthermore, as a fine powder, it can be easily aerosolized, leading to inhalation risks.

Core Hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[5]

Mandatory Personal Protective Equipment (PPE):

A robust PPE regimen is non-negotiable when handling this reagent. The following should be considered standard practice:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.

-

Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

-

Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Engineering Controls and Inert Atmosphere Techniques: Creating a Safe Workspace

The primary directive when handling Lithium triisopropyl 2-(5-chloropyridyl)borate is the strict exclusion of atmospheric moisture and oxygen, especially when preparing solutions or transferring the reagent. While the solid can be handled in the air for brief periods, best practices for air-sensitive reagents should always be followed to ensure reproducibility and prevent gradual degradation.

Essential Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid and its solutions should be performed in a properly functioning chemical fume hood.

-

Inert Gas Source: A reliable source of dry, inert gas, such as nitrogen or argon, is essential. This is typically supplied via a Schlenk line or a glovebox.

Workflow for Handling Air-Sensitive Reagents:

The following diagram outlines the fundamental workflow for handling air-sensitive reagents like Lithium triisopropyl 2-(5-chloropyridyl)borate.

Caption: Workflow for handling air-sensitive reagents.

Storage Guidelines: A Tale of Two Stabilities

A fascinating aspect of lithium triisopropyl borates is their reported stability. Research has shown that these compounds can be stored in a closed vial at room temperature under an air atmosphere for extended periods (even up to a month) without significant degradation.[1][2][3][4] The bulky triisopropyl groups are hypothesized to sterically hinder the approach of water, thus preventing rapid hydrolysis.[4]

However, for long-term storage and to ensure maximum potency, a more cautious approach is warranted. Data sheets for analogous compounds recommend storage at -20°C.[6] This discrepancy suggests that while short-term benchtop storage is feasible, colder temperatures are optimal for preserving the reagent's integrity over months or years.

Recommended Storage Conditions:

-

Short-Term (Weeks to a Month): Store in a tightly sealed container (e.g., a vial with a PTFE-lined cap) in a desiccator at room temperature.

-

Long-Term (Months to Years): For optimal preservation, store in a tightly sealed container at -20°C under an inert atmosphere (e.g., in a glovebox freezer or a sealed ampoule).

Incompatible Materials:

To prevent decomposition and potentially hazardous reactions, store Lithium triisopropyl 2-(5-chloropyridyl)borate away from:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Strong Acids: Will rapidly protonate the borate, leading to decomposition.

-

Water and Protic Solvents: Will hydrolyze the compound.

Experimental Protocols: From Bottle to Reaction

The following protocols provide a framework for the safe and effective use of Lithium triisopropyl 2-(5-chloropyridyl)borate, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Preparation of a Stock Solution (Example in Anhydrous THF):

-

Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, graduated cylinder, magnetic stir bar) is thoroughly oven-dried and cooled under a stream of inert gas.

-

Inert Atmosphere: Assemble the glassware and purge with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Transfer: In a glovebox or under a positive flow of inert gas, weigh the desired amount of Lithium triisopropyl 2-(5-chloropyridyl)borate into the Schlenk flask.

-

Solvent Addition: Using a syringe or cannula, add the required volume of anhydrous tetrahydrofuran (THF) to the flask.

-

Dissolution: Stir the mixture at room temperature until the solid is completely dissolved.

-

Storage of Solution: The resulting solution should be used immediately or stored under an inert atmosphere in a tightly sealed Schlenk flask, preferably at a low temperature if not for immediate use.

One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling:

Lithium triisopropyl borates are often prepared in situ and used directly in a subsequent coupling reaction.[1][4] The following is a generalized procedure based on published methods.

Caption: One-pot Suzuki-Miyaura coupling workflow.

Emergency Procedures: Spill and Waste Management

Accidents can happen even in the most well-prepared laboratories. A clear and practiced emergency plan is essential.

Spill Cleanup:

The appropriate response to a spill depends on its size and location.

-

Minor Spill (in a fume hood):

-

Alert nearby personnel.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the bulk solid.

-

Carefully sweep the absorbed material into a labeled container for hazardous waste.

-

Wipe the area with a cloth dampened with a non-reactive solvent (e.g., toluene or heptane), followed by a soap and water wash.

-

All cleanup materials should be disposed of as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert your supervisor and the institutional safety office.

-

If the material is aerosolized, leave the area and close the doors.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal:

All waste containing Lithium triisopropyl 2-(5-chloropyridyl)borate, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

-

Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

-

Labeling: Use a hazardous waste label that clearly identifies the contents, including "Lithium triisopropyl 2-(5-chloropyridyl)borate" and any solvents.

-

Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not pour any waste down the drain.

Conclusion: A Tool for Innovation, Handled with Respect

Lithium triisopropyl 2-(5-chloropyridyl)borate represents a significant advancement in cross-coupling chemistry, offering a stable and versatile alternative to traditional boronic acids. Its unique stability profile, however, should not lead to complacency. By understanding its chemical nature, adhering to rigorous inert atmosphere techniques, employing appropriate personal protective equipment, and following established safety protocols for storage and waste disposal, researchers can safely and effectively harness the power of this reagent. A culture of safety and a deep respect for the reactivity of all chemical compounds are the cornerstones of successful and responsible scientific discovery.

References

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606–4609. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available at: [Link]

-

Figshare. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - Organic Letters. Available at: [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

-

Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]

- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 6. usbio.net [usbio.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Lithium Triisopropyl 2-(5-chloropyridyl)borate: A Comprehensive Technical Guide to its Reactivity and Application

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of Lithium triisopropyl 2-(5-chloropyridyl)borate, a key intermediate in modern synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, stability, and broad utility of this reagent, with a primary focus on its application in palladium-catalyzed cross-coupling reactions. The inherent challenges associated with 2-pyridylboron compounds, colloquially known as the "2-pyridyl problem," are discussed, and the strategic advantages of employing the lithium triisopropyl borate 'ate' complex are detailed.[1][2][3][4] This guide offers mechanistic insights, detailed experimental protocols, and a critical evaluation of the substrate scope, providing a comprehensive resource for the effective utilization of this versatile reagent.

Introduction: Overcoming the "2-Pyridyl Problem"

The synthesis of biaryl and heteroaryl structures containing a 2-substituted pyridine moiety is of paramount importance in the pharmaceutical and agrochemical industries. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of C-C bonds; however, the use of 2-pyridylboronic acids and their derivatives is notoriously challenging.[1][2][3][4] This difficulty, often termed the "2-pyridyl problem," arises from the inherent instability of these reagents, which are prone to rapid protodeboronation, and their often sluggish participation in the catalytic cycle.[1][3][5]

The electron-withdrawing nature of the pyridine nitrogen exacerbates these issues, particularly in substrates bearing additional electron-deficient substituents, such as the 5-chloro group. To circumvent these limitations, various strategies have been developed, including the use of more stable boronate esters (e.g., pinacol, MIDA) and the in situ formation of reactive species.[6][7][8] Among the most effective approaches is the formation of lithium triisopropyl borate 'ate' complexes. This guide focuses on Lithium triisopropyl 2-(5-chloropyridyl)borate, a pre-formed, stable, and highly reactive nucleophile for cross-coupling reactions.

Synthesis and Stability of Lithium Triisopropyl 2-(5-chloropyridyl)borate

The preparation of Lithium triisopropyl 2-(5-chloropyridyl)borate is typically achieved through a halogen-lithium exchange reaction on a suitable precursor, followed by trapping with triisopropyl borate. This method offers a straightforward and high-yielding route to the desired 'ate' complex.

Synthetic Workflow

The synthesis commences with the lithiation of 2-bromo-5-chloropyridine at low temperatures, followed by the addition of triisopropyl borate to form the lithium 'ate' complex.

Experimental Protocol: Synthesis of Lithium triisopropyl 2-(5-chloropyridyl)borate

-

To a solution of 2-bromo-5-chloropyridine (1.0 equiv) in anhydrous THF/toluene at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-8 hours.

-

The resulting solution of Lithium triisopropyl 2-(5-chloropyridyl)borate can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to yield the borate salt as a solid.

Enhanced Stability: The Advantage of the 'Ate' Complex

The formation of the tetracoordinate borate 'ate' complex significantly enhances the stability of the 2-pyridylboron species. The negatively charged boron center is less susceptible to protodeboronation compared to the neutral, tricoordinate boronic acid. The bulky isopropyl groups also provide steric shielding, further contributing to its stability and allowing for convenient handling and storage.

Reactivity Profile: A Focus on Suzuki-Miyaura Cross-Coupling

The primary application of Lithium triisopropyl 2-(5-chloropyridyl)borate is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its enhanced reactivity allows for the coupling with a broad range of electrophiles, including challenging aryl chlorides.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura reaction involving the lithium triisopropyl borate is believed to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the transmetalation step, facilitating the transfer of the 2-(5-chloropyridyl) group from the borate complex to the palladium center.

Recommended Protocol for Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), Lithium triisopropyl 2-(5-chloropyridyl)borate (1.5 equiv), and a suitable base (e.g., KF, CsF, or K3PO4; 3.0 equiv).

-

Add a palladium catalyst (e.g., Pd2(dba)3; 1-2 mol%) and a phosphine ligand (e.g., SPhos, XPhos, or RuPhos; 2-4 mol%).

-

Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).

-

Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC, GC, or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Substrate Scope and Functional Group Tolerance

Lithium triisopropyl 2-(5-chloropyridyl)borate demonstrates broad applicability in coupling with a variety of aryl and heteroaryl halides. The enhanced nucleophilicity of the 'ate' complex allows for efficient coupling with electron-rich, electron-poor, and sterically hindered substrates.

| Electrophile Type | Example | Typical Yield (%) | Notes |

| Aryl Bromides | 4-Bromoanisole | 85-95 | Generally high yields are obtained. |

| 1-Bromo-4-(trifluoromethyl)benzene | 80-90 | Electron-withdrawing groups are well-tolerated. | |

| 2-Bromotoluene | 75-85 | Steric hindrance can slightly lower the yield. | |

| Aryl Chlorides | 4-Chloroanisole | 70-80 | Requires a more active catalyst system (e.g., with Buchwald ligands). |

| 1-Chloro-4-(trifluoromethyl)benzene | 65-75 | More challenging than the corresponding bromide. | |

| Heteroaryl Halides | 3-Bromothiophene | 80-90 | Good to excellent yields with various heterocycles. |

| 2-Chloropyrimidine | 60-70 | Coupling with other electron-deficient heterocycles is feasible. |

Table 1: Representative examples of Suzuki-Miyaura cross-coupling reactions with Lithium triisopropyl 2-(5-chloropyridyl)borate.

Beyond Suzuki-Miyaura: Other Potential Reactivities